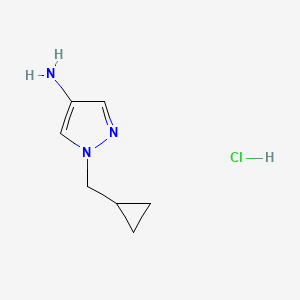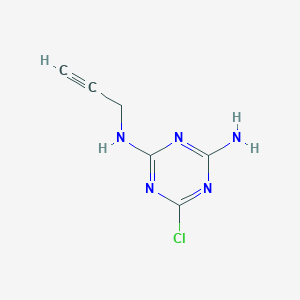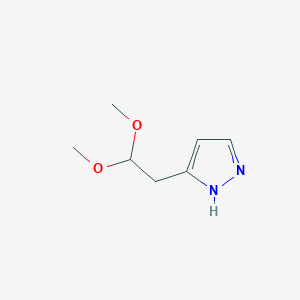![molecular formula C7H15ClN2O2 B6599987 methyl N-[(3R)-piperidin-3-yl]carbamate hydrochloride CAS No. 1884705-30-9](/img/structure/B6599987.png)
methyl N-[(3R)-piperidin-3-yl]carbamate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-[(3R)-piperidin-3-yl]carbamate hydrochloride, also known as Methylcarbamate hydrochloride, is a synthetic compound used in various scientific applications. It is an important organic compound used in the synthesis of several organic compounds and has been widely studied for its biochemical and physiological effects.
Mecanismo De Acción
Methyl N-[(3R)-piperidin-3-yl]carbamate hydrochlorideate hydrochloride acts as an inhibitor of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. By inhibiting this enzyme, methyl N-[(3R)-piperidin-3-yl]carbamate hydrochlorideate hydrochloride can increase the levels of acetylcholine in the body, leading to increased nerve transmission and improved cognitive function.
Biochemical and Physiological Effects
methyl N-[(3R)-piperidin-3-yl]carbamate hydrochlorideate hydrochloride has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the body, leading to improved cognitive function. Additionally, it has been shown to have anti-inflammatory effects, as well as to reduce the risk of heart disease. It has also been shown to reduce the risk of certain types of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl N-[(3R)-piperidin-3-yl]carbamate hydrochlorideate hydrochloride has a number of advantages for laboratory experiments. It is relatively easy to synthesize, and it is relatively stable and non-toxic. Additionally, it is relatively inexpensive and can be easily stored. However, there are some limitations to using methyl N-[(3R)-piperidin-3-yl]carbamate hydrochlorideate hydrochloride in laboratory experiments. It is not as effective as some other compounds in some applications, and it can be difficult to accurately measure its effects.
Direcciones Futuras
There are a number of potential future directions for methyl N-[(3R)-piperidin-3-yl]carbamate hydrochlorideate hydrochloride. One potential direction is to further study its effects on the brain and nervous system. Additionally, further research could be done to explore the potential therapeutic uses of methyl N-[(3R)-piperidin-3-yl]carbamate hydrochlorideate hydrochloride, such as its potential use as an anti-inflammatory or anti-cancer agent. Additionally, further research could be done to explore the potential effects of methyl N-[(3R)-piperidin-3-yl]carbamate hydrochlorideate hydrochloride on the cardiovascular system. Finally, further research could be done to explore the potential effects of methyl N-[(3R)-piperidin-3-yl]carbamate hydrochlorideate hydrochloride on the immune system.
Métodos De Síntesis
Methyl N-[(3R)-piperidin-3-yl]carbamate hydrochlorideate hydrochloride can be synthesized by reacting a carboxylic acid with an amine in the presence of a base. This reaction produces an amide and water, which is then treated with hydrochloric acid to form methyl N-[(3R)-piperidin-3-yl]carbamate hydrochlorideate hydrochloride. This reaction is known as the Hofmann rearrangement and is widely used in the synthesis of organic compounds.
Aplicaciones Científicas De Investigación
Methyl N-[(3R)-piperidin-3-yl]carbamate hydrochlorideate hydrochloride has been widely used in scientific research applications. It has been used to study the effects of drugs on the brain, as well as to study the effects of various hormones and neurotransmitters on the body. It has also been used to study the effects of various environmental pollutants on the body. Additionally, methyl N-[(3R)-piperidin-3-yl]carbamate hydrochlorideate hydrochloride has been used to study the effects of various drugs on the cardiovascular system.
Propiedades
IUPAC Name |
methyl N-[(3R)-piperidin-3-yl]carbamate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2.ClH/c1-11-7(10)9-6-3-2-4-8-5-6;/h6,8H,2-5H2,1H3,(H,9,10);1H/t6-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCUBSKADGMBQLQ-FYZOBXCZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1CCCNC1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)N[C@@H]1CCCNC1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl N-[(3R)-piperidin-3-yl]carbamate hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![ethyl 2-{[(4-nitrophenoxy)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6599934.png)





![8-bromo-6-(2,6-dichlorophenyl)-2-(methylsulfanyl)-5H,6H-pyrido[4,3-d]pyrimidin-5-one](/img/structure/B6599984.png)
![2-[1-(trifluoromethyl)cyclopropyl]pyridine-4-carboxylic acid](/img/structure/B6599995.png)
![2-[(4S)-5'-amino-2,5-dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-inden]-1-yl]-N-benzyl-N-[(1S)-1-cyclopropylethyl]acetamide](/img/structure/B6600000.png)
![6-fluoro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B6600027.png)